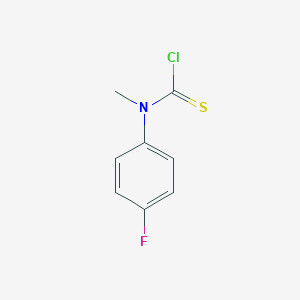

N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-N-methylcarbamothioyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNS/c1-11(8(9)12)7-4-2-6(10)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMFOGPAZSLXPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)C(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374649 | |

| Record name | ST51041514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10254-60-1 | |

| Record name | ST51041514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10254-60-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride CAS number search

An In-depth Technical Guide to N-(4-Fluorophenyl)-N-methylthiocarbamoyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This compound is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a reactive thiocarbamoyl chloride moiety, a stability-enhancing N-methyl group, and a pharmacologically significant 4-fluorophenyl ring, positions it as a versatile building block for novel therapeutic agents. The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this reagent particularly valuable. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis based on established organosulfur chemistry, an analysis of its reactivity, and a discussion of its potential applications in the synthesis of bioactive compounds.

Chemical Identity and Physicochemical Properties

While this compound is a specific and highly useful research chemical, a unique CAS number is not readily found in major chemical databases, suggesting it may be a novel or less-common reagent. For reference, the closely related oxygen analog, N-(4-Fluorophenyl)-N-methylcarbamoyl chloride, is registered under CAS Number 55239-51-5. The properties of the title compound are summarized below.

| Property | Value | Source/Method |

| IUPAC Name | N-(4-fluorophenyl)-N-methylcarbamothioyl chloride | IUPAC Nomenclature |

| Molecular Formula | C₈H₇ClFNS | Calculated |

| Molecular Weight | 203.67 g/mol | Calculated |

| Appearance | Expected to be a solid or high-boiling liquid | Analogy to similar compounds[1][2] |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene); Reacts with protic solvents (e.g., water, alcohols) | General chemical principles[3] |

| Boiling Point | Not established; expected to be high | N/A |

| Melting Point | Not established | N/A |

Synthesis and Purification: A Validated Approach

The synthesis of N-aryl-N-methylthiocarbamoyl chlorides can be reliably achieved through a two-step process starting from the corresponding N-methylaniline. The following protocol is adapted from established methodologies for analogous compounds and represents a robust pathway to the title compound.[2]

Causality Behind Experimental Choices:

-

Thiophosgene (CSCl₂): This is a highly reactive and effective thiocarbonylating agent. Its two chlorine atoms allow for a sequential reaction, first with the secondary amine to form the thiocarbamoyl chloride.

-

Triethylamine (TEA): A non-nucleophilic organic base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction to completion.

-

Anhydrous Dichloromethane (DCM): An aprotic solvent is crucial as thiocarbamoyl chlorides are highly reactive towards water and other protic nucleophiles. DCM is an excellent choice due to its inertness and ability to dissolve the reactants and intermediates.

-

Low Temperature (-10 °C to 0 °C): The reaction of amines with thiophosgene is highly exothermic. Maintaining a low temperature is critical to control the reaction rate, prevent side reactions, and minimize the decomposition of the sensitive thiophosgene reagent.

Experimental Protocol: Synthesis of this compound

-

Reactor Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. The system is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reactant Charging: The flask is charged with N-methyl-4-fluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M solution). Triethylamine (1.1 eq) is added, and the solution is cooled to -10 °C in an ice-salt bath.

-

Thiophosgene Addition: A solution of thiophosgene (1.05 eq) in anhydrous DCM is prepared and added to the dropping funnel. This solution is added dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 0 °C.

-

Reaction and Monitoring: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up and Isolation: The reaction mixture is cooled to 0 °C, and cold, deionized water is slowly added to quench any unreacted thiophosgene and to dissolve the triethylamine hydrochloride salt. The organic layer is separated, washed sequentially with cold 1M HCl, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is derived from the electrophilic nature of the thiocarbonyl carbon. This carbon is highly susceptible to attack by a wide range of nucleophiles, proceeding through a classic nucleophilic acyl substitution mechanism (addition-elimination).[3]

-

Mechanism: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the thiocarbonyl carbon, breaking the C=S pi bond and forming a tetrahedral intermediate. The intermediate then collapses, reforming the C=S double bond and expelling the chloride ion, which is an excellent leaving group.

-

Influence of Substituents:

-

N-methyl group: The methyl group provides steric hindrance that can modulate reactivity. It also serves as an important structural motif in many bioactive molecules.

-

4-Fluorophenyl group: The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the thiocarbonyl carbon. This effect is often balanced by the electron-donating resonance effect of the phenyl ring. The presence of fluorine is primarily valued for its ability to improve the pharmacological profile of the final product.[4]

-

Caption: General mechanism of nucleophilic acyl substitution on thiocarbamoyl chlorides.

Applications in Drug Development and Medicinal Chemistry

The primary value of this compound lies in its role as a precursor to a diverse range of sulfur-containing compounds with potential biological activity.

-

Synthesis of Thioureas: Reaction with primary or secondary amines yields N,N,N'-trisubstituted thioureas. The thiourea motif is a key pharmacophore in a variety of therapeutic agents, including kinase inhibitors and antiviral compounds.

-

Synthesis of Thiocarbamates: Reaction with alcohols or phenols produces thiocarbamates. These compounds are widely used in agrochemicals and have been explored for their potential as enzyme inhibitors and anticancer agents.[3]

-

Role of Fluorine in Pharmaceuticals: The 4-fluorophenyl group is a common substituent in many FDA-approved drugs. Its inclusion can block metabolic oxidation at the para-position, thereby increasing the drug's half-life and bioavailability.[4] It can also enhance binding to target proteins through favorable electrostatic interactions.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be inferred from closely related compounds like N,N-dimethylcarbamoyl chloride and other acyl chlorides.

-

Hazards: Expected to be corrosive and capable of causing severe skin burns and eye damage. It is likely a lachrymator and harmful if inhaled or swallowed. Reacts violently with water and other protic solvents, releasing toxic gases.

-

Handling: All manipulations should be performed in a certified chemical fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles with a face shield.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.

Conclusion

This compound is a highly valuable, albeit specialized, reagent for organic synthesis. Its utility is defined by the predictable reactivity of the thiocarbamoyl chloride group, which allows for the straightforward introduction of the N-(4-fluorophenyl)-N-methylthiocarboxamide scaffold into various molecules. This makes it a powerful tool for medicinal chemists aiming to synthesize novel compounds for drug discovery programs, leveraging the well-established benefits of fluorine substitution to enhance pharmacological properties. Proper handling and an understanding of its reactivity are paramount to its successful and safe application in the laboratory.

References

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Eur J Med Chem. 2025 Sep 15:294:117735. Available from: [Link]

- Google Patents. CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.

-

MDPI. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

ResearchGate. Synthesis and Crystal Structure of N-[2-(4-Chlorophenyl)-1-(1-methylcarbamoyl-2-phenyl-ethylcarbamoyl)-3-ph enyl-cyclopropyl]-benzamide. Available from: [Link]

-

ResearchGate. Synthesis and reactions of some thiocarbamoyl derivatives. Available from: [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

Sources

Chemical structure of N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride

Content Type: Technical Reference & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary & Structural Analysis

N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride is a specialized electrophilic reagent used primarily as a thiocarbonyl transfer agent in organic synthesis. Unlike its oxo-analog (carbamoyl chloride), the thio-variant offers unique utility in accessing sulfur-containing heterocycles and facilitating the Newman-Kwart Rearrangement (NKR) , a pivotal transformation in the synthesis of thiophenols from phenols.

Structural Dynamics

The molecule features a thiocarbamoyl chloride core (

-

The Nitrogen "Anchor": The N-methyl substitution is critical. Unlike mono-substituted thiocarbamoyl chlorides (

), which are unstable and rapidly eliminate HCl to form isothiocyanates ( -

The Fluorine Effect: The para-fluorine atom exerts a dual electronic influence. Inductively, it is electron-withdrawing (

), deactivating the aromatic ring. However, through resonance, it donates electron density. In the context of this reagent, the fluorine atom primarily modulates the lipophilicity (LogP) and metabolic stability of the final drug scaffold, rather than drastically altering the reactivity of the thiocarbonyl center. -

The Thiocarbonyl Center: The

bond is longer and more polarizable than a

Synthetic Protocol: The Thiophosgene Route

Note: This protocol involves the use of Thiophosgene (

Reaction Design

The standard synthesis involves the nucleophilic attack of N-methyl-4-fluoroaniline on thiophosgene. A biphasic system is recommended to scavenge the HCl byproduct immediately, preventing the formation of the unreactive amine hydrochloride salt.

Step-by-Step Methodology

-

Preparation (Organic Phase): Dissolve N-methyl-4-fluoroaniline (1.0 equiv) in Dichloromethane (DCM).

-

Preparation (Aqueous Phase): Prepare a saturated solution of Sodium Bicarbonate (

) or suspend Calcium Carbonate ( -

Thiophosgene Addition: Cool the biphasic mixture to 0°C. Add Thiophosgene (1.1 equiv) dropwise with vigorous stirring. Rationale: Low temperature controls the exothermic nature of the reaction and minimizes decomposition.

-

Reaction Monitoring: Allow the mixture to warm to room temperature over 2 hours. Monitor via TLC (Target spot will differ significantly in

from the aniline). -

Workup: Separate the organic layer. Wash with water (

) and brine ( -

Purification: Concentrate in vacuo. The product is typically a viscous oil or low-melting solid. Recrystallization (Hexane/EtOAc) or flash chromatography may be required if hydrolysis products are present.

Visualization: Synthetic Pathway

Figure 1: Biphasic synthesis workflow ensuring HCl scavenging to maintain amine nucleophilicity.

Reactivity & Applications in Drug Development

The utility of this compound lies in its ability to install the N-methyl-N-(4-fluorophenyl)thiocarbamoyl moiety.

The Newman-Kwart Rearrangement (NKR)

This is the "killer app" for this reagent. It allows the conversion of phenols into thiophenols, a difficult transformation to achieve directly.

-

Mechanism:

-

O-Thiocarbamoylation: The reagent reacts with a phenol (in the presence of base) to form an O-aryl thiocarbamate.

-

Thermal Rearrangement: Upon heating (typically 200–300°C, or lower with Pd-catalysis), the O-aryl thiocarbamate rearranges intramolecularly via a 4-membered transition state to the S-aryl thiocarbamate.

-

Hydrolysis: Basic hydrolysis yields the thiophenol.

-

-

Why it matters: This pathway is essential for synthesizing fluorinated aryl thiols, which are key bioisosteres in medicinal chemistry (e.g., modifying metabolic clearance rates).

Synthesis of substituted Thioureas

Reaction with secondary amines yields unsymmetrical thioureas. These scaffolds are often explored as hydrogen-bonding catalysts or enzyme inhibitors (e.g., kinase inhibitors).

Visualization: Newman-Kwart Pathway

Figure 2: The Newman-Kwart Rearrangement strategy for accessing thiophenols.

Handling, Stability, and Safety

This compound is a corrosive lachrymator .

| Parameter | Specification / Protocol |

| Moisture Sensitivity | High. Hydrolyzes to release HCl and COS (Carbonyl Sulfide - Toxic gas). Store under Nitrogen/Argon. |

| Storage | Refrigerate (2–8°C). Keep container tightly sealed. |

| Incompatibility | Water, Alcohols, Strong Oxidizers, Strong Bases. |

| Toxicity | Likely corrosive to skin/eyes.[1] Inhalation may cause pulmonary edema.[1] Handle in a fume hood. |

| Decontamination | Quench spills with dilute aqueous ammonia or sodium carbonate solution. |

References

-

Organic Chemistry Portal. "Newman-Kwart Rearrangement." Organic Chemistry Portal. [Link]

-

Wikipedia. "Thiocarbamate." Wikipedia, The Free Encyclopedia. [Link]

-

National Institutes of Health (NIH). "Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides." Int. J. Mol.[2] Sci. 2016. [Link]

Sources

An In-depth Technical Guide to 4-fluoro-N-methylthiocarbamoyl chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and biological properties.[1] Within this context, reactive intermediates that facilitate the introduction of fluorinated moieties are of paramount importance. This guide provides a comprehensive technical overview of 4-fluoro-N-methylthiocarbamoyl chloride, a versatile yet under-documented reagent. Drawing upon established principles of organic chemistry and data from analogous structures, this document will serve as a foundational resource for researchers seeking to leverage this compound in their synthetic endeavors.

Molecular Overview and Physicochemical Properties

4-fluoro-N-methylthiocarbamoyl chloride is a disubstituted thiocarbamoyl chloride featuring a 4-fluorophenyl group and a methyl group attached to the nitrogen atom. The presence of the electrophilic thiocarbonyl group and the fluorine-substituted aromatic ring imparts a unique combination of reactivity and structural characteristics.

Table 1: Predicted Physicochemical Properties of 4-fluoro-N-methylthiocarbamoyl chloride

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₈H₇ClFNS | --- |

| Molecular Weight | 203.67 g/mol | --- |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy with other N,N-disubstituted thiocarbamoyl chlorides. |

| Boiling Point | Expected to be elevated due to molecular weight and polarity; distillable under vacuum. | General properties of related acyl and thioacyl chlorides. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, toluene). Reactive with protic solvents (e.g., water, alcohols). | General solubility of reactive acid chlorides. |

| Stability | Moisture-sensitive; decomposes in the presence of water. Should be stored under an inert atmosphere. | Known reactivity of thiocarbamoyl chlorides. |

Synthesis of 4-fluoro-N-methylthiocarbamoyl chloride

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 4-fluoro-2-methoxyaniline, followed by reaction with thiophosgene.

Caption: Proposed two-step synthesis of 4-fluoro-N-methylthiocarbamoyl chloride.

Experimental Protocol: Synthesis of 4-fluoro-N-methylthiocarbamoyl chloride

Disclaimer: This is a projected protocol based on established chemical principles. It should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-fluoro-N-methylaniline

The precursor, 4-fluoro-N-methylaniline, can be synthesized from 4-fluoro-2-methoxyaniline via reductive amination.[2]

-

To a solution of 4-fluoro-2-methoxyaniline (1.0 eq) in a suitable solvent such as methanol, add paraformaldehyde (1.2 eq).

-

Heat the mixture to reflux until the paraformaldehyde dissolves.

-

Cool the reaction mixture to 0 °C and slowly add a reducing agent, such as sodium borohydride (1.5 eq), in portions.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours to ensure complete reaction.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction and quench any remaining reducing agent by the careful addition of water.

-

Remove the solvent under reduced pressure and extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-fluoro-N-methylaniline, which can be purified by column chromatography or distillation.

Step 2: Synthesis of 4-fluoro-N-methylthiocarbamoyl chloride

This step involves the reaction of the synthesized 4-fluoro-N-methylaniline with thiophosgene.[3]

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 4-fluoro-N-methylaniline (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1.1 eq) in DCM to the stirred amine solution. An exothermic reaction is expected.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).

-

The reaction mixture may be washed with cold, dilute hydrochloric acid to remove any unreacted amine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluoro-N-methylthiocarbamoyl chloride.

-

Purification can be achieved by vacuum distillation.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 4-fluoro-N-methylthiocarbamoyl chloride

| Technique | Predicted Features | Rationale and Comparative Data |

| ¹H NMR | Aromatic protons (AA'BB' system): Two multiplets, ~7.0-7.4 ppm. N-methyl protons: Singlet, ~3.3-3.6 ppm. | The aromatic region will show splitting characteristic of a 1,4-disubstituted benzene ring with fluorine coupling. The N-methyl signal will be a singlet in a region typical for N-alkyl groups adjacent to an electron-withdrawing group. |

| ¹³C NMR | Thiocarbonyl carbon (C=S): ~160-170 ppm. Aromatic carbons: ~115-165 ppm (with C-F coupling). N-methyl carbon: ~35-45 ppm. | The thiocarbonyl carbon is significantly deshielded. The aromatic carbons will show characteristic shifts and C-F coupling constants. For example, the carbon directly attached to fluorine will exhibit a large one-bond C-F coupling. |

| IR Spectroscopy | C=S stretch: A strong absorption band in the range of 1200-1300 cm⁻¹. C-N stretch: ~1350-1450 cm⁻¹. Aromatic C=C stretches: ~1500-1600 cm⁻¹. C-F stretch: A strong band around 1220-1240 cm⁻¹. | The C=S bond stretch is a key diagnostic peak, though its position can be variable. The other stretches are characteristic of the respective functional groups.[4] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 203/205 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may involve loss of Cl, loss of the thiocarbonyl group (as CS), and fragmentation of the aromatic ring. | The isotopic pattern of chlorine is a key identifier. Fragmentation pathways for acylthioureas and acylthiocarbamates often involve cleavage at the carbonyl/thiocarbonyl group.[5] |

Reactivity and Mechanistic Considerations

The reactivity of 4-fluoro-N-methylthiocarbamoyl chloride is dominated by the electrophilic nature of the thiocarbonyl carbon. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

General Reactivity Profile

Caption: General reactivity of 4-fluoro-N-methylthiocarbamoyl chloride with common nucleophiles.

-

With Alcohols (Alcoholysis): Reaction with alcohols will yield thiocarbamates.

-

With Amines (Aminolysis): Reaction with primary or secondary amines will produce thioureas.

-

With Thiols (Thiolysis): Reaction with thiols will result in the formation of dithiocarbamates.

Electronic Effects of the 4-Fluorophenyl Group

The fluorine atom at the para-position of the phenyl ring exerts a strong electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating resonance effect (+R). The net effect is electron withdrawal from the aromatic ring, which in turn increases the electrophilicity of the thiocarbonyl carbon. This enhanced electrophilicity makes 4-fluoro-N-methylthiocarbamoyl chloride a more reactive electrophile compared to its non-fluorinated analog.

Applications in Research and Drug Development

While specific applications of 4-fluoro-N-methylthiocarbamoyl chloride are not extensively documented, its structural motifs suggest significant potential in medicinal chemistry and materials science.

-

Synthesis of Bioactive Molecules: The thiourea and thiocarbamate moieties are present in numerous biologically active compounds with a wide range of therapeutic properties. This reagent provides a direct route to introduce the N-(4-fluorophenyl)-N-methylthiocarbamoyl group into various scaffolds.

-

Fluorinated Analog Synthesis: The presence of the 4-fluorophenyl group allows for the synthesis of fluorinated analogs of known drugs or lead compounds. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability.[1]

-

Linker and Scaffold Development: The reactive nature of the thiocarbamoyl chloride allows it to be used in the development of novel linkers for antibody-drug conjugates or as a scaffold for combinatorial library synthesis.

Safety and Handling

As with all reactive acyl chlorides and their thio-analogs, 4-fluoro-N-methylthiocarbamoyl chloride should be handled with care in a well-ventilated fume hood.

-

Corrosive: It is expected to be corrosive to the skin, eyes, and respiratory tract.

-

Moisture-Sensitive: Reacts with water, potentially releasing toxic and corrosive byproducts such as HCl.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is essential.

-

Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

4-fluoro-N-methylthiocarbamoyl chloride represents a valuable, albeit underutilized, reagent for organic synthesis. Its predictable reactivity, coupled with the desirable properties imparted by the 4-fluorophenyl group, makes it a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its synthesis, properties, and reactivity, intended to facilitate its broader application within the scientific community.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Sharma, S. (1978). Thiophosgene in organic synthesis. Synthesis, 1978(11), 803-820.

- U.S. Patent No. 4,148,893. (1979). N-Aryl-N-methyl thiocarbamoyl chlorides.

-

Chemcd. (n.d.). N-(4-CHLOROPHENYL)-N-METHYLTHIOCARBAMOYL CHLORIDE CAS:10218-95-8. Retrieved from [Link]

- Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803–820.

- G, G., & P, P. (2002). Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. Journal of the Brazilian Chemical Society, 13(5), 633-639.

-

Khan Academy. (2014, July 9). IR signals for carbonyl compounds | Spectroscopy | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

-

Infrared Spectroscopy- A spectro-analytical tool in chemistry. (n.d.). Retrieved from [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

Sources

Advanced Technical Guide: Fluorinated Thiocarbamoyl Chloride Derivatives

Strategic Importance in Medicinal Chemistry

Thiocarbamoyl chlorides (

-

Electronic Tuning: Fluorine substituents (e.g., trifluoromethyl, fluoroaryl) exert a strong inductive electron-withdrawing effect (

). This decreases the electron density on the nitrogen lone pair, thereby reducing the resonance donation into the thiocarbonyl group.-

Consequence: The thiocarbonyl carbon becomes significantly more electrophilic compared to non-fluorinated analogues, accelerating reaction rates with weak nucleophiles.

-

-

Lipophilicity Modulation: The introduction of C-F bonds enhances the lipophilicity (

) of the resulting thiocarbamates or heterocycles, improving membrane permeability—a vital parameter in CNS drug discovery. -

Metabolic Blocking: Strategic placement of fluorine (e.g., para-position on an N-aryl ring) blocks oxidative metabolism (CYP450 hydroxylation), extending the half-life of the final drug candidate.

Synthesis Architectures

The synthesis of fluorinated thiocarbamoyl chlorides requires handling highly reactive sulfur electrophiles. Two primary pathways are dominant: the Thiophosgene Route (for laboratory scale/diverse derivatives) and the Thiuram Chlorination Route (for scale-up).

Pathway A: The Thiophosgene Protocol (Direct Thiocarbonylation)

This is the most versatile method for generating asymmetric fluorinated derivatives, such as

Mechanism:

-

Nucleophilic Attack: The secondary fluorinated amine attacks the highly electrophilic carbon of thiophosgene (

). -

Elimination: Loss of HCl (scavenged by base) generates the thiocarbamoyl chloride.

Critical Control Point: The reaction must be kept cold (

Pathway B: Chlorination of Thiuram Disulfides

Used when the corresponding symmetrical thiuram disulfide is available (often synthesized from the amine and

This method avoids the use of highly toxic thiophosgene but requires the precursor thiuram.

Visualization: Synthesis Pathways

Caption: Dual synthetic pathways for accessing fluorinated thiocarbamoyl chlorides. Pathway A is preferred for library synthesis; Pathway B for bulk production.

Reactivity & Mechanistic Insights[2][3]

The reactivity of thiocarbamoyl chlorides is defined by the competition between the leaving group ability of the chloride and the stability of the tetrahedral intermediate.

The Fluorine Effect on Nucleophilic Acyl Substitution (NAS)

In a standard NAS mechanism, a nucleophile attacks the carbonyl/thiocarbonyl carbon.

-

Non-fluorinated (

): The nitrogen lone pair donates strongly ( -

Fluorinated (

): The electron-withdrawing nature reduces this donation. The-

Result: Faster reaction rates with poor nucleophiles (e.g., hindered phenols, deactivated anilines).

-

Key Reaction: The Newman-Kwart Rearrangement (NKR)

This is the "killer app" for these reagents. It converts phenols to thiophenols.[1]

-

O-Thiocarbamoylation: Phenol + Thiocarbamoyl chloride

-

Rearrangement: Heating (

) causes the -

Hydrolysis: The resulting

-aryl thiocarbamate is hydrolyzed to the thiophenol.

Fluorine Impact:[2][3] Using a fluorinated thiocarbamoyl chloride (e.g.,

Visualization: Newman-Kwart Mechanism

Caption: The Newman-Kwart Rearrangement pathway, utilizing thiocarbamoyl chlorides to convert phenols to thiophenols.[1]

Experimental Protocols

Protocol A: Synthesis of N-Methyl-N-(4-fluorophenyl)thiocarbamoyl chloride

Target: Preparation of a reactive intermediate for thiocarbamate synthesis.[2][4][5][6]

Reagents:

- -Methyl-4-fluoroaniline (10 mmol)

-

Thiophosgene (11 mmol, 1.1 equiv)

-

Triethylamine (

) (12 mmol) -

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with

. -

Thiophosgene Addition: Add Thiophosgene (1.26 g, 11 mmol) and DCM (20 mL) to the flask. Cool to

in an ice/water bath. -

Amine Addition: Dissolve

-Methyl-4-fluoroaniline (1.39 g, 10 mmol) and -

Reaction: Stir at

for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (conversion of amine). -

Workup: Quench with water (20 mL). Separate organic layer. Wash with 1M HCl (2 x 15 mL) to remove unreacted amine, then brine. Dry over

.[7][8] -

Purification: Concentrate in vacuo. The residue is typically a yellow/orange oil or low-melting solid. Recrystallize from hexane/ether if solid, or use directly if purity >95% by NMR.

Yield: Expect 85-95%.

Characterization:

Protocol B: Synthesis of a Fluorinated O-Aryl Thiocarbamate

Target: Reaction of the above chloride with a phenol.[1]

-

Dissolve Phenol (1.0 equiv) in acetone or acetonitrile.

-

Add

(1.5 equiv) and stir for 15 min. -

Add

-Methyl- -

Reflux for 2-4 hours.

-

Filter salts, concentrate, and purify by column chromatography.

Safety & Handling

Core Hazards:

-

Toxicity: Thiocarbamoyl chlorides are alkylating agents and potential carcinogens. They are structurally related to mustard gases. Handle only in a fume hood.

-

Corrosivity: Hydrolysis releases HCl.

-

Fluorine Specifics: Thermal decomposition (e.g., during the Newman-Kwart rearrangement or a fire) can release Hydrogen Fluoride (HF) and Carbonyl Fluoride (

) , both of which are immediately life-threatening.-

Self-Validating Safety: Always have calcium gluconate gel (for HF burns) available when working with fluorinated precursors under high heat.

-

Waste Disposal: Quench excess thiocarbamoyl chloride with a solution of dilute ammonia or NaOH in methanol (forms the thiourea or thiocarbamate) before disposal into halogenated waste.

References

-

Wei, J., Liang, S., Jiang, L., & Yi, W. (2020).[3][6] Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using Amines with

.[3][5] The Journal of Organic Chemistry, 85(19), 12374–12381. Link -

Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. The Journal of Organic Chemistry, 31(12), 3980–3984. Link

-

Zhen, L., Fan, H., Wang, X., & Jiang, L. (2019).[9][6] Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using

and Elemental Sulfur.[9][6] Organic Letters, 21(7), 2106–2110. Link -

Smolecule. (2023). N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride Product Page. Link

-

BenchChem. (2025).[8] Safety and Handling of Carbamoyl Chlorides. Link

Sources

- 1. Dimethylthiocarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using Amines with CF3SO2Cl [organic-chemistry.org]

- 4. CAS 16420-13-6: Dimethylthiocarbamoyl chloride [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiocarbamoyl halide synthesis by amination [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using CF3SiMe3 and Elemental Sulfur or AgSCF3 and KBr with Amines [organic-chemistry.org]

Technical Guide: Safety & Handling of N-(4-Fluorophenyl)-N-methylthiocarbamoyl Chloride

[1]

Document Control:

-

Type: Technical Safety & Application Guide (TSAG)[1]

-

Subject: this compound

-

Classification: Corrosive / Moisture Sensitive / Specialized Reagent

-

Target Audience: Medicinal Chemists, Process Safety Engineers, R&D Scientists

Executive Summary & Chemical Identity[1][2][3]

This compound is a highly reactive electrophilic reagent used primarily in the synthesis of thiocarbamates, thioureas, and sulfur-containing heterocycles (e.g., thiazoles).[1] As an acid chloride derivative, it presents significant safety challenges, primarily due to its corrosive nature and rapid hydrolysis to release hydrogen chloride (HCl) gas upon contact with moisture.

This guide synthesizes safety protocols based on the structure-activity relationships (SAR) of its well-characterized analogs (the 3-fluorophenyl and 4-chlorophenyl isomers).[1]

Chemical Characterization

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₈H₇ClFNS |

| Molecular Weight | 203.66 g/mol |

| Structural Class | Aryl thiocarbamoyl chloride |

| Physical State | Solid (Low-melting crystalline solid or semi-solid) |

| Solubility | Soluble in DCM, THF, Chloroform; Decomposes in water |

| Key Analogs (for Ref) | 3-Fluoro isomer (CAS: 10219-04-2); 4-Chloro isomer (CAS: 10218-95-8) |

Hazard Identification & Toxicology (GHS)

Expert Insight: Thiocarbamoyl chlorides are alkylating agents and potent electrophiles.[1] The primary mechanism of toxicity is direct acylation (thiocarbamoylation) of biological nucleophiles (proteins/DNA) and the exothermic release of acid fumes.[1]

GHS Classification (Derived from Analogs)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[1][2][3] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1][4] |

| Sensitization (Skin) | 1 | H317: May cause an allergic skin reaction.[1] |

Mechanism of Injury

-

Hydrolysis: Upon contact with mucosal membranes (eyes, respiratory tract), the Cl moiety hydrolyzes to form Hydrochloric Acid (HCl) , causing immediate chemical burns.[1]

-

Electrophilic Attack: The central carbon (C=S) attacks amine and thiol groups in tissue, potentially leading to sensitization (haptenization).[1]

Safe Handling & Engineering Controls

Core Directive: Due to moisture sensitivity, this compound must be handled under an inert atmosphere (Nitrogen or Argon) whenever possible.[1]

Engineering Control Workflow

The following diagram illustrates the mandatory engineering controls for handling this reagent from storage to reaction.

Figure 1: Inert atmosphere handling workflow to prevent hydrolysis and exposure.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (Double) or Laminate (Silver Shield) | Standard nitrile may degrade; Laminate offers broad chemical resistance to acid chlorides.[1] |

| Respiratory | Full-face Respirator with ABEK (Acid Gas) Cartridges | Required if handling outside a fume hood (not recommended).[1] |

| Eye/Face | Chemical Goggles + Face Shield | Prevents splashes; safety glasses are insufficient for corrosive solids.[1] |

| Body | Chemical Resistant Lab Coat | Standard cotton coats absorb corrosive liquids; synthetic/treated coats are preferred.[1] |

Application Scientist: Synthesis & Reactivity

Context: This reagent is typically employed to introduce the N-(4-fluorophenyl)-N-methylthiocarbamoyl moiety into amines, creating thioureas which are precursors to bioactive heterocycles.[1]

Reaction Mechanism: Thiourea Formation

The reaction follows a Nucleophilic Acyl Substitution (NAS) pathway.[1] The fluorine atom on the phenyl ring deactivates the ring slightly but does not significantly hinder the reactivity of the thiocarbamoyl chloride.[1]

Figure 2: Nucleophilic substitution pathway for thiourea synthesis.[1]

Experimental Protocol: General Derivatization

-

Solvent Selection: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Avoid protic solvents (Alcohols, Water).[1][2]

-

Stoichiometry: 1.0 eq Reagent + 1.1 eq Amine + 1.5 eq Base (Triethylamine/DIPEA).[1]

-

Temperature: Start at 0°C to control exotherm, then warm to Room Temperature (RT).

-

Monitoring: TLC (Visualize with UV; thioureas often quench fluorescence).[1]

Emergency Response & Disposal

First Aid Protocols

-

Eye Contact: IMMEDIATE irrigation for 15+ minutes.[1][3][5] Do not wait for transport. Critical: Alkali burns (from amines) and Acid burns (from HCl) both require massive dilution.[1]

-

Skin Contact: Brush off dry particles before washing with water (reaction with water generates heat/acid).[1] Wash with soap and water for 15 minutes.[1]

-

Inhalation: Move to fresh air. If breathing is difficult, 100% Oxygen is indicated (medical personnel only).[1]

Spill Cleanup[1]

-

Evacuate the immediate area.

-

Don PPE (Full face shield, double gloves).[1]

-

Cover spill with dry lime, sand, or soda ash to neutralize acidity.[1]

-

Collect into a dry, sealable waste container. DO NOT use water during cleanup.[1][2]

Waste Disposal[1][5]

-

Classification: Hazardous Waste (Corrosive, Toxic).[1]

-

Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle SOx, NOx, HCl, and HF gases).

References

-

Santa Cruz Biotechnology. N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride (CAS 10219-04-2) Safety Data Sheet.[1][6] (Analog Reference). Retrieved from [1]

-

PubChem. Thiocarbamoyl chloride Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

Fisher Scientific. Safety Data Sheet: Dimethylthiocarbamoyl chloride (General Class Reference).[1] Retrieved from [1]

-

BLD Pharm. N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride Product Page. Retrieved from [1]

Sources

- 1. Buy N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride | 10219-04-2 [smolecule.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride | CAS 10219-04-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Deep Dive: Comparative Analysis of N-(4-fluorophenyl) and N-(3-fluorophenyl) Thiocarbamoyl Chlorides

Executive Summary

This technical guide provides a rigorous analysis of

The core distinction lies in the positional isomerism of the fluorine atom , which dictates divergent electronic behaviors (Hammett

Structural & Electronic Fundamentals

The reactivity of thiocarbamoyl chlorides is governed by the electron density at the thiocarbonyl carbon (

Hammett Substituent Constants & Electronic Influence

The position of the fluorine atom fundamentally alters the net electronic environment of the nitrogen atom, and by extension, the electrophilicity of the thiocarbamoyl group.

| Feature | 4-Fluoro (Para) | 3-Fluoro (Meta) | Mechanistic Driver |

| Hammett Constant ( | Para: | ||

| Inductive Effect ( | Strong (Through | Strong (Through | F is highly electronegative ( |

| Resonance Effect ( | Significant. F lone pair donates into the | Negligible. Orbital nodes prevent conjugation to the reaction center. | Resonance requires orbital overlap (ortho/para). |

| Net Effect on Ring | Weakly Deactivating | Strongly Deactivating | 3-F pulls more density from the ring than 4-F. |

| N-Lone Pair Availability | Higher | Lower | 4-F |

The "Labile Intermediate" Reality

It is critical to understand that

-

Mechanism: The lone pair on the nitrogen facilitates the expulsion of the chloride ion, leading to the rapid formation of the thermodynamically stable Isothiocyanate (ITC) and HCl.

-

Practical Consequence: In most synthetic contexts, "using" 4-F-PTC or 3-F-PTC effectively means generating them in situ or utilizing the corresponding isothiocyanate.

Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors that differentiate the two isomers.

Caption: Comparative electronic vectors. Note that in the 4-F system, resonance (+R) stabilizes the Nitrogen lone pair, whereas the 3-F system is dominated by electron withdrawal (-I), increasing the electrophilicity of the C=S center.

Reactivity Profile & Synthetic Utility[1][2][3][4]

The difference in Hammett values translates directly to reaction kinetics.

Electrophilicity of the Thiocarbonyl Carbon

The thiocarbonyl carbon in the 3-F isomer is more electrophilic than in the 4-F isomer.

-

Reasoning: The strong electron-withdrawing nature of the meta-fluorine (

) decreases the electron density on the nitrogen, reducing the -

Synthetic Implication: Reactions with weak nucleophiles (e.g., sterically hindered amines or electron-deficient anilines) will proceed faster with the 3-F derivative.

Synthesis Workflow (Thiophosgenation)

The standard route to these species involves the reaction of the corresponding fluoroaniline with thiophosgene (

Caption: Synthetic pathway from aniline to thiourea. The thiocarbamoyl chloride is a transient species that rapidly eliminates HCl to form the isothiocyanate.

Medicinal Chemistry Implications (DMPK)

In drug discovery, the choice between 3-F and 4-F is often a strategic decision regarding metabolic stability and conformation.

Metabolic Blocking (The "Para-Block")

-

4-Fluorophenyl: The C-F bond is metabolically inert to CYP450 oxidation. Placing fluorine at the para position blocks the primary site of Phase I metabolism (para-hydroxylation). This typically extends the half-life (

) of the drug candidate. -

3-Fluorophenyl: The para position remains open (C-H). While the meta-fluorine deactivates the ring slightly, it does not sterically or electronically prevent oxidation at the para position. 3-F analogs often have higher clearance (

) than 4-F analogs.

Bioisosterism & Lipophilicity

-

Lipophilicity: Fluorination generally increases

. However, the 3-F and 4-F isomers have different dipole moments. The 4-F isomer often has a lower dipole moment (vectors cancel) compared to the 3-F isomer, potentially leading to higher lipophilicity and better membrane permeability for the 4-F variant. -

Conformation: The 3-F atom can influence the rotational barrier of the phenyl ring due to steric clash with ortho-substituents, whereas the 4-F is distal and sterically unobtrusive.

Experimental Protocols

Safety Warning

DANGER: Thiophosgene is highly toxic and corrosive. Hydrolysis produces HCl. All operations must be performed in a well-ventilated fume hood.

Protocol: Synthesis of N-(4-fluorophenyl) Thiourea Derivatives via In-Situ Generation

Since isolating the thiocarbamoyl chloride is difficult due to HCl elimination, this protocol describes the generation of the reactive species and its immediate trapping.

Reagents:

-

4-Fluoroaniline (1.0 eq)

-

Thiophosgene (1.1 eq)

-

Calcium Carbonate (

) or Triethylamine ( -

Dichloromethane (DCM) or Chloroform (

) -

Secondary Amine (Nucleophile for trapping)

Step-by-Step Methodology:

-

Preparation of Electrophile:

-

In a round-bottom flask, dissolve Thiophosgene (1.1 eq) in DCM (0.2 M concentration). Cool to 0°C using an ice bath.

-

Note: Cooling is essential to prevent uncontrolled polymerization.

-

-

Addition of Aniline:

-

Dissolve 4-Fluoroaniline (1.0 eq) and base (

powder is preferred for heterogeneous scavenging) in DCM. -

Add the aniline solution dropwise to the thiophosgene solution over 30 minutes.

-

Mechanistic Insight: The base neutralizes the HCl generated, driving the equilibrium from the thiocarbamoyl chloride intermediate toward the isothiocyanate.

-

-

Reaction Monitoring:

-

Stir at 0°C for 1 hour. TLC/LC-MS should show consumption of aniline and formation of the Isothiocyanate (Peak M+1 usually not visible; look for conversion to urea upon MeOH quench).

-

-

Nucleophilic Trapping (Thiourea Formation):

-

Once the "thiocarbamoyl" species (predominantly ITC) is formed, add the secondary amine (1.1 eq).

-

Allow to warm to room temperature and stir for 2-4 hours.

-

-

Workup:

-

Filter off inorganic salts. Wash organic layer with water and brine. Dry over

. -

Concentrate in vacuo. Purify via recrystallization (EtOH) or silica column chromatography.

-

Analytical Differentiation

| Property | 4-F Derivative | 3-F Derivative |

| Coupling Pattern | Multiplet (tt/m): Symmetric coupling to ortho/meta protons.[1] | Multiplet (q/m): Complex coupling due to asymmetry. |

| IR (ITC Stretch) |

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820. Link

-

Smart, B. E. (2001). Fluorine Substituent Effects (on Bioactivity).[2] Journal of Fluorine Chemistry, 109(1), 3-11. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37, 320-330. Link

-

Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

Sources

Methodological & Application

Application Note & Protocol: Thiocarbamoylation using N-(4-Fluorophenyl)-N-methylthiocarbamoyl Chloride

Introduction: The Strategic Role of Thiocarbamates in Modern Chemistry

Thiocarbamates are a versatile class of organosulfur compounds that serve as crucial intermediates in organic synthesis and as core scaffolds in pharmacologically active molecules.[1] Their utility spans from agrochemicals to pharmaceuticals, where they have been incorporated into enzyme inhibitors and antitumor agents.[2][3] The thiocarbamoyl moiety, characterized by a thiocarbonyl group flanked by nitrogen and sulfur (or oxygen), offers unique reactivity and biological properties.

The specific reagent, N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride, is of particular interest in drug development. The inclusion of a fluorine atom on the phenyl ring can significantly enhance metabolic stability, binding affinity, and bioavailability of the final molecule due to fluorine's unique electronic properties and small steric footprint.[4] This guide provides a comprehensive protocol for the effective use of this reagent, grounded in mechanistic principles and practical laboratory insights.

Reaction Mechanism: Nucleophilic Acyl Substitution

The thiocarbamoylation of nucleophiles such as alcohols, phenols, and thiols with this compound proceeds via a nucleophilic acyl substitution mechanism.[5][6] The carbon atom of the thiocarbonyl group (C=S) is highly electrophilic, readily attacked by a nucleophile.

The key steps are:

-

Nucleophilic Attack: The nucleophile (e.g., an alkoxide, phenoxide, or thiolate) attacks the electrophilic thiocarbonyl carbon. For neutral alcohols or phenols, a base is typically required to generate the more potent anionic nucleophile.[7]

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group. This step regenerates the thiocarbonyl double bond and yields the final thiocarbamate product. The reaction is often driven to completion by the use of a base to scavenge the HCl generated (if the nucleophile is not deprotonated beforehand).

Experimental Workflow Overview

The following diagram outlines the general workflow for a typical thiocarbamoylation reaction.

Caption: General workflow for thiocarbamoylation.

Detailed Experimental Protocol: Synthesis of an O-Aryl Thiocarbamate

This protocol describes a general procedure for the reaction of a phenol with this compound.

4.1. Materials and Equipment

-

Reagents: Phenol substrate, this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF), Ethyl acetate, Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer, stir bar, nitrogen or argon inlet, rubber septa, syringes, ice-water bath, separatory funnel, rotary evaporator, flash chromatography system.

4.2. Safety Precautions

-

This compound is a reactive electrophile and should be handled in a fume hood. It is corrosive and a lachrymator.

-

Sodium hydride (NaH) is a flammable solid that reacts violently with water, releasing hydrogen gas. Handle with extreme care under an inert atmosphere.

-

Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

4.3. Step-by-Step Procedure

-

Flask Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the phenol substrate (1.0 eq).

-

Deprotonation: Add anhydrous DMF or THF (approx. 0.2 M concentration relative to the phenol). Cool the flask to 0 °C in an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: Using a strong base like NaH ensures complete deprotonation of the phenol to the more nucleophilic phenoxide, which is crucial for efficient reaction, especially with less acidic phenols.[8]

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the mixture may become a clear solution or a slurry.

-

Reagent Addition: In a separate, dry vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF or THF. Add this solution dropwise to the reaction flask via syringe over 5-10 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure O-aryl thiocarbamate.[9]

Substrate Scope and Reaction Parameters

The choice of base and solvent is critical and depends on the nucleophilicity of the substrate.

| Nucleophile | Typical Base | Solvent | Temperature (°C) | Rationale & Notes |

| Phenols | NaH, K₂CO₃ | DMF, THF, Acetonitrile | 0 to RT | Strong base needed for deprotonation. DMF is often preferred for its ability to dissolve phenoxide salts.[8] |

| Primary/Secondary Alcohols | Pyridine, Et₃N, DMAP | CH₂Cl₂, THF | 0 to RT | Tertiary amine bases are usually sufficient to catalyze the reaction and scavenge HCl.[5] |

| Thiols | Et₃N, DBU | CH₂Cl₂, THF | 0 to RT | Thiols are generally more nucleophilic than alcohols and react readily. A non-nucleophilic base is used to prevent side reactions.[10] |

| Primary/Secondary Amines | Et₃N, Pyridine, or none | CH₂Cl₂, THF | 0 to RT | Amines are highly nucleophilic and may not require a base, though one is often added to neutralize the HCl byproduct.[11] |

Key Application: The Newman-Kwart Rearrangement

A significant application of the O-aryl thiocarbamates synthesized using this protocol is the Newman-Kwart Rearrangement (NKR) . This thermal or catalyzed intramolecular rearrangement converts an O-aryl thiocarbamate into its more thermodynamically stable S-aryl thiocarbamate isomer.[7] Subsequent hydrolysis or reduction of the S-aryl thiocarbamate provides a high-yielding route to thiophenols from readily available phenols, a transformation that is otherwise challenging.[12][13] The reaction is driven by the formation of the stronger C=O bond at the expense of the C=S bond.[7]

Caption: Conversion of phenols to thiophenols via NKR.

References

-

Bentley, T. W. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules, 23(7), 1737. [Link]

-

Wang, C., & Xi, C. (2012). Advances in the synthesis of thiocarbamates. Chinese Journal of Organic Chemistry, 32(10), 1835-1846. [Link]

-

Puumi, J., Mannisto, J. K., & Repo, T. (2021). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Green Chemistry, 23(16), 5938-5943. [Link]

-

Organic Syntheses Procedure. (2019). S-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate. Organic Syntheses, 96, 255-271. [Link]

-

Kesuma, D., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chlorobenzamide as anti-breast cancer candidate. Journal of Pharmacy & Pharmacognosy Research, 11(4), 550-563. [Link]

-

Grzyb, J. A., et al. (2005). Carbamoylimidazolium salts: an efficient and convenient class of N,N-disubstituted carbamoylating reagents. Tetrahedron, 61(30), 7153-7175. [Link]

-

Schmalzbauer, M., et al. (2021). One-Pot Synthesis of Thiocarbamates. Chemistry – A European Journal, 27(62), 15509-15514. [Link]

-

Dong, Z.-B., et al. (2017). A Facile and Green Preparation of N,N-Dimethylthiocarbamates from Tetramethylthiuram Disulfide. Synthesis, 49(23), 5258-5262. [Link]

-

Bakos, J., et al. (2019). A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. Beilstein Journal of Organic Chemistry, 15, 1530-1537. [Link]

-

Wei, J., et al. (2020). Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using Amines with CF3SO2Cl. The Journal of Organic Chemistry, 85(19), 12374-12381. [Link]

-

Collins, J. J., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 250, 115203. [Link]

- World Intellectual Property Organization. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.

-

ResearchGate. (2018). Thiocarbamoylation of isothiocyanates. [Link]

-

Mi, L., et al. (2008). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 283(44), 30144-30153. [Link]

-

ResearchGate. (2020). Structure based drug design and in vitro metabolism study: Discovery of N -(4-methylthiophenyl)- N ,2-dimethyl-cyclopenta[ d ]pyrimidine as a potent microtubule targeting agent. [Link]

-

Organic Chemistry Portal. Newman-Kwart Rearrangement. [Link]

- U.S. Patent Office. (1969). Preparation of alkyl chlorides by the reaction of alkyl alcohols with phosphorus trichloride. US3432561A.

-

ResearchGate. (2015). Synthesis and reactions of some thiocarbamoyl derivatives. [Link]

-

Wang, Z., et al. (2021). Thiocarbamoyl Fluoride Synthesis by Deconstructive Diversification of Arylated Tetrahydroisoquinolines. Angewandte Chemie International Edition, 60(50), 26315-26320. [Link]

-

Nagy, P., et al. (2008). Reactive sulfur species: kinetics and mechanism of the reaction of thiocarbamate-S-oxide with cysteine. The Journal of Biological Chemistry, 283(46), 31481-31491. [Link]

-

Szymański, P., et al. (2023). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. International Journal of Molecular Sciences, 24(22), 16489. [Link]

-

Bentley, T. W., & Jones, R. O. (1993). Dual reaction channels for solvolyses of acyl chlorides in alcohol–water mixtures. Journal of the Chemical Society, Perkin Transactions 2, (11), 2351-2357. [Link]

-

Kim, H., & Lee, H. (2023). Bi(III)-Catalyzed Newman–Kwart Rearrangement for Synthesizing S-Heteroaryl Thiocarbamates. The Journal of Organic Chemistry, 88(5), 2970-2978. [Link]

-

Nishikawa, Y., et al. (2022). Visible-Light-Induced Phosgenation Reaction of Amines by Oxygenation of Chloroform Using Chlorine Dioxide. ChemRxiv. [Link]

-

Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. The Journal of Organic Chemistry, 31(12), 3980-3984. [Link]

-

YouTube. (2021). CHM 252: Organic Chemistry: Alcohols: Reactions with Thionyl Chlorides Part 8. [Link]

-

Kivala, M., et al. (2017). Regioselective (thio)carbamoylation of 2,7-di-tert-butylpyrene at the 1-position with iso(thio)cyanates. Beilstein Journal of Organic Chemistry, 13, 1011-1016. [Link]

-

PubChem. N-(4-chlorophenyl)carbamoyl chloride. [Link]

-

ResearchGate. (2020). Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using Amines with CF3SO2Cl. [Link]

-

Li, G., et al. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 17(5), 5882-5890. [Link]

-

Prime Scholars. (2021). Prospects for Creating New Medicines Based on Nitrogen-Containing Organic Compounds. [Link]

-

ResearchGate. (2014). Proposed reaction mechanism of formation of isothiocyanate. [Link]

-

Zask, A., et al. (2004). Synthesis of 2,4-disubstituted thiophenols and solid state structures of thiocarbamate precursors. Journal of Organic Chemistry, 69(15), 5143-5146. [Link]

-

ChemRxiv. (2023). A strategy for biomass revalorization through Newman-Kwart rearrangement - SRN1 reaction. [Link]

-

Pittelkow, M., et al. (2018). Inverting the Selectivity of the Newman–Kwart Rearrangement via One Electron Oxidation at Room Temperature. Organic Letters, 20(18), 5648-5651. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride | 55246-78-1 | Benchchem [benchchem.com]

- 7. Newman-Kwart Rearrangement [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Thiocarbamate synthesis by carbamoylation [organic-chemistry.org]

- 11. jppres.com [jppres.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Using N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride in Newman-Kwart rearrangement

Application Note: Strategic Utilization of N-(4-Fluorophenyl)-N-methylthiocarbamoyl Chloride in Newman-Kwart Rearrangement

Executive Summary

The Newman-Kwart Rearrangement (NKR) is the gold-standard methodology for converting phenols to thiophenols via an O-aryl to S-aryl migration. While N,N-dimethylthiocarbamoyl chloride is the commodity reagent for this transformation, the use of This compound represents a strategic advancement in medicinal chemistry and process development.

This reagent offers two distinct advantages:

-

Reaction Monitoring: The 4-fluorophenyl moiety serves as a sensitive

F NMR reporter , allowing precise kinetic profiling of the O -

Scaffold Diversification: It grants access to N-aryl-S-aryl thiocarbamates, a privileged pharmacophore found in antifungal (e.g., Tolnaftate analogs) and anti-inflammatory therapeutics, avoiding the need for post-rearrangement functionalization.

This guide details the end-to-end protocol for utilizing this fluorinated reagent, from initial coupling to hydrolytic cleavage, emphasizing thermodynamic control and self-validating quality checks.

Mechanistic Principles & Causality

To master the NKR with this specific reagent, one must understand the transition state electronics. The reaction is an intramolecular nucleophilic aromatic substitution (

-

The Driving Force: The rearrangement is thermodynamically driven by the conversion of the C=S bond (approx. 115 kcal/mol) to the stronger C=O bond (approx. 170 kcal/mol).

-

The Reagent Effect: The N-(4-fluorophenyl) group is electron-withdrawing compared to standard N-alkyl groups. This reduces the electron density on the nitrogen lone pair, slightly destabilizing the ground state of the O-thiocarbamate and potentially lowering the activation energy barrier for the rearrangement compared to dialkyl variants.

-

Substrate Requirements: Electron-withdrawing groups (EWGs) on the phenol ring accelerate the reaction by stabilizing the developing negative charge on the ipso-carbon during the transition state.

Visualizing the Pathway

Figure 1: The Newman-Kwart Rearrangement pathway.[1][2] The 4-membered transition state is the rate-determining step requiring high thermal energy.

Experimental Protocols

Phase 1: Synthesis of the O-Aryl Thiocarbamate

Objective: Couple the phenol with this compound while preventing premature rearrangement or hydrolysis.

Reagents:

-

Substrate: Phenol derivative (1.0 equiv)

-

Reagent: this compound (1.2 equiv)

-

Base: DABCO (1.5 equiv) or NaH (1.2 equiv) for sterically hindered phenols.

-

Solvent: DMF (anhydrous) or DCM.

Step-by-Step:

-

Activation: In a flame-dried flask under Argon, dissolve the phenol in anhydrous DMF (0.5 M).

-

Deprotonation: Add DABCO in one portion. Stir at RT for 15 min. ( Note: If using NaH, cool to 0°C, add NaH, and stir for 30 min until H2 evolution ceases.)

-

Coupling: Add this compound (dissolved in minimal DMF) dropwise.

-

Why? Dropwise addition prevents localized high concentrations that could lead to side reactions.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LCMS.

-

Workup: Quench with water. Extract with EtOAc. Wash organic layer with 1M HCl (to remove excess DABCO), water, and brine.

-

Purification: Flash chromatography.

-

QC Check:

F NMR should show a single peak distinct from the starting chloride.

-

Phase 2: The Rearrangement (Thermal vs. Microwave)

Objective: Drive the O

Method A: Microwave Irradiation (Recommended)

-

Vessel: Sealed microwave vial (high pressure tolerance).

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or Diphenyl ether (0.2 M).

-

Parameters: 200°C – 220°C for 30–60 minutes.

-

Advantage: Rapid heating minimizes thermal degradation of sensitive substrates.

Method B: Conventional Heating

-

Vessel: Round bottom flask with reflux condenser.

-

Solvent: Diphenyl ether (b.p. 259°C).

-

Parameters: Reflux (approx. 250°C) for 2–12 hours.

-

Isolation: Cool to RT. Dilute with hexane/pentane. The S-thiocarbamate often precipitates out (due to lower solubility in non-polar solvents) or requires chromatography.

Phase 3: Hydrolysis to Thiophenol

Objective: Cleave the carbamate linker to release the free thiol.

-

Dissolve S-thiocarbamate in MeOH/THF (1:1).

-

Add NaOH (3M aq, 5 equiv).

-

Reflux for 2–4 hours.

-

Acidification (Critical): Cool to 0°C. Acidify carefully with HCl to pH 2.

-

Caution: Thiophenols are prone to oxidation to disulfides. Perform workup under inert atmosphere if possible.

-

Data Analysis & Validation

Reaction Monitoring via F NMR

The fluorine atom provides a unique handle for tracking the reaction progress without workup.

| Compound Species | Typical | Observation |

| Reagent (Chloride) | Disappears during Phase 1 | |

| O-Thiocarbamate | Starting material for Phase 2 | |

| S-Thiocarbamate | Product. Upfield/Downfield shift depends on solvent, but distinct from O-isomer. | |

| Byproduct (Hydrolysis) | Indicates moisture contamination (formation of urea derivative). |

Note: Exact shift values depend on the solvent (e.g., CDCl3 vs DMSO-d6). Always run a standard of the starting chloride.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Phase 2) | Temperature too low. | Increase T to 250°C or switch to Microwave (220°C, high pressure). |

| Elimination to Isocyanate | Substrate is too electron-rich. | This is a known side reaction. Use higher boiling solvent to favor the concerted rearrangement over elimination. |

| Disulfide Formation | Oxidation during hydrolysis. | Degas all solvents with Argon. Add TCEP or DTT during workup if necessary. |

Strategic Workflow Diagram

Figure 2: Operational workflow for the synthesis of thiophenols using the fluorinated thiocarbamoyl chloride.

References

-

Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates.[3][4][5] The Journal of Organic Chemistry, 31(12), 3980–3984. Link

-

Lloyd-Jones, G. C., et al. (2008). Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Synthesis, 2008(5), 661–689.[2] Link

-

Moseley, J. D., et al. (2012). A study of the Newman–Kwart rearrangement in a microwave reactor. Tetrahedron, 68(30), 6010-6017. Link

-

Burns, M., et al. (2020). The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates: A Kinetic Study. The Journal of Organic Chemistry, 85(10), 6345–6353. Link

Sources

Preparation of O-aryl thiocarbamates using fluorinated thiocarbamoyl chlorides

Application Note: Preparation of O-Aryl Thiocarbamates using Fluorinated Thiocarbamoyl Chlorides

Executive Summary

The synthesis of O-aryl thiocarbamates is a pivotal transformation in organic synthesis, serving as the obligate precursor for the Newman-Kwart Rearrangement (NKR) to access thiophenols, and as a scaffold for bioactive carbamate isosteres.[1][2] While standard

This guide details the protocol for coupling phenols with fluorinated thiocarbamoyl chlorides. It addresses the specific reactivity challenges posed by the electron-withdrawing nature of fluorine, which enhances the electrophilicity of the thiocarbamoyl chloride but also increases susceptibility to hydrolysis.

Strategic Reagent Selection & Mechanistic Insight

The Fluorine Effect on Reactivity

In standard synthesis,

-

Increases Electrophilicity: The thiocarbonyl carbon becomes more positive, accelerating the nucleophilic attack by the phenoxide.

-

Destabilizes the Reagent: The C-Cl bond becomes more labile, increasing the risk of background hydrolysis if moisture is present.

-

Alters NKR Kinetics: If the product is intended for rearrangement, the electron-deficient nitrogen lone pair (due to fluorine induction) is less available to stabilize the transition state, potentially requiring higher temperatures for the

migration.

Pathway Visualization

The reaction proceeds via an addition-elimination mechanism (Nucleophilic Acyl Substitution).

Figure 1: Mechanistic pathway for the thiocarbamoylation of phenols.[1] The phenoxide anion attacks the electrophilic thiocarbonyl center, followed by chloride elimination.

Experimental Protocol

Materials & Equipment

-

Substrate: Substituted Phenol (1.0 equiv).

-

Reagent: Fluorinated Thiocarbamoyl Chloride (1.2 – 1.5 equiv).

-

Note: If not commercially available, these are prepared in situ by reacting the corresponding fluorinated secondary amine with thiophosgene (highly toxic) or via milder electrochemical fluorination methods [1].

-

-

Base: Sodium Hydride (60% dispersion in oil) OR DABCO (1,4-diazabicyclo[2.2.2]octane).

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran).

-

Atmosphere: Dry Nitrogen or Argon (Critical due to reagent moisture sensitivity).

Method A: Sodium Hydride (Standard for Non-Acidic Phenols)

Best for electron-rich phenols that require strong deprotonation.

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Deprotonation:

-

Add NaH (1.2 equiv) to the flask. Wash with dry hexanes (2x) to remove mineral oil if necessary.

-

Add anhydrous DMF (0.5 M concentration relative to phenol).

-

Cool to 0 °C in an ice bath.

-

Add the Phenol (1.0 equiv) dropwise (if liquid) or portion-wise (if solid).

-

Observation: Evolution of H₂ gas. Stir at 0 °C for 30 mins until gas evolution ceases and a clear/homogenous solution (phenoxide) forms.

-

-

Coupling:

-

Add the Fluorinated Thiocarbamoyl Chloride (1.2 equiv) dissolved in a minimum amount of DMF dropwise to the phenoxide solution at 0 °C.

-

Technical Note: Do not add the chloride as a solid directly; localized high concentrations can lead to side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours.

-

Monitoring: Monitor by TLC or LC-MS. The fluorinated reagent often runs faster than the product.

-

-

Workup:

-

Quench carefully with water at 0 °C.

-

Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine.

-

Dry over Na₂SO₄ and concentrate.

-

Method B: DABCO (Mild Conditions for Acidic Phenols)

Best for substrates sensitive to strong bases or containing other electrophiles.

-

Setup: Charge a flask with Phenol (1.0 equiv), Fluorinated Thiocarbamoyl Chloride (1.2 equiv), and DABCO (1.5 equiv).

-

Solvent: Add anhydrous DMF or Acetonitrile.

-

Reaction: Heat to 50–80 °C.

-

Causality: DABCO acts as a nucleophilic catalyst, temporarily forming a highly reactive thiocarbamoyl-ammonium species that transfers the thiocarbamoyl group to the phenol [2].

-

-

Workup: Standard aqueous extraction as above.

Data Analysis & Troubleshooting

Expected Yields & Solvent Effects

The following table summarizes typical outcomes based on electronic properties.

| Phenol Type | Base Used | Solvent | Typical Yield | Notes |

| Electron-Rich (e.g., 4-OMe) | NaH | DMF | 85-95% | Requires strong deprotonation. |